molecular formula C27H31N5O4 B11144378 N-butyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-butyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11144378
M. Wt: 489.6 g/mol
InChI Key: WKZHKQAEDVAOHL-UHFFFAOYSA-N
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Description

N-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine core, dimethoxyphenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe final steps often involve the addition of the butyl group and the formation of the imino and carboxamide functionalities .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the dimethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

N-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it might inhibit a key enzyme in a metabolic pathway or block a receptor involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H31N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

N-butyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H31N5O4/c1-5-6-12-29-26(33)19-16-20-25(30-24-17(2)8-7-13-32(24)27(20)34)31(23(19)28)14-11-18-9-10-21(35-3)22(15-18)36-4/h7-10,13,15-16,28H,5-6,11-12,14H2,1-4H3,(H,29,33)

InChI Key

WKZHKQAEDVAOHL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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